2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide
Description
Properties
IUPAC Name |
2-(2-pyridin-2-ylbenzimidazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N4O2/c22-21(23,24)30-15-10-8-14(9-11-15)26-19(29)13-28-18-7-2-1-5-16(18)27-20(28)17-6-3-4-12-25-17/h1-12H,13H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKPBVMTGNVYSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)NC3=CC=C(C=C3)OC(F)(F)F)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide typically involves multi-step reactions starting from commercially available precursors. Key steps include:
Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Pyridine ring introduction: The pyridine moiety can be introduced via nucleophilic substitution reactions.
Acetamide linkage formation: This involves the reaction of the benzimidazole derivative with acetic anhydride or acetyl chloride in the presence of a base.
Trifluoromethoxyphenyl group attachment: This step typically involves a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and benzimidazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds similar to 2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide exhibit significant antimicrobial properties. For instance, derivatives of benzimidazole have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis, which is known for its drug-resistant forms . The incorporation of the pyridine moiety enhances the compound's interaction with bacterial enzymes, potentially leading to higher potency against pathogens.
Anticancer Properties
Research has demonstrated that benzimidazole derivatives can act as microtubule destabilizers, impacting cancer cell proliferation. A study focused on similar structures revealed their ability to inhibit cancer cell growth by disrupting microtubule dynamics . The specific compound may exhibit analogous effects due to its structural similarities, making it a candidate for further investigation in oncology.
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory activity. Benzimidazole derivatives have been explored for their ability to modulate inflammatory pathways, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases. The trifluoromethoxy group may enhance the compound's bioavailability and selectivity for inflammatory targets .
Case Studies
Several studies have explored the efficacy of related compounds in clinical settings:
Mechanism of Action
The mechanism of action of 2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, or cell signaling.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Impact of Substituents on Physicochemical Properties
- Trifluoromethoxy vs. Trifluoromethyl : The trifluoromethoxy group in the target compound likely improves metabolic resistance compared to the trifluoromethyl group in 6o , as the ether linkage reduces electron-withdrawing effects .
- Thioether vs. Triazole Linkages : Thioether-containing derivatives (e.g., 5a ) exhibit lower melting points than triazole-linked analogues (e.g., 6o ) due to reduced hydrogen-bonding capacity .
- Alkyl vs. Aryl Substituents : Propyl-triazole derivatives (e.g., 7a ) show lower melting points (241–243°C) than aryl-substituted analogues (e.g., 6o , 286–288°C), reflecting weaker crystal lattice interactions .
Biological Activity
The compound 2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by recent research findings and case studies.
Chemical Structure and Properties
- IUPAC Name : 2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide
- Molecular Formula : C₁₄H₁₁F₃N₃O
- Molecular Weight : 301.25 g/mol
- CAS Number : 100726-39-4
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential in different therapeutic areas.
Antimicrobial Activity
Recent studies have shown that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, a related compound demonstrated good antimicrobial activity against Gram-positive bacteria, suggesting that modifications in the benzimidazole structure can enhance efficacy against pathogens .
Anticancer Activity
Benzimidazole derivatives are recognized for their anticancer properties. Research has indicated that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the activation of caspase pathways . Specifically, derivatives have shown promising results against various cancer cell lines, including breast (MCF-7) and prostate (DU145) cancers, with IC₅₀ values indicating effective inhibition of cell growth .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Bansal et al. (2012) | Reported that benzimidazole derivatives exhibit significant anticancer activity through apoptosis induction mechanisms. |
| Barot et al. (2013) | Highlighted the antimicrobial potential of benzimidazole derivatives against both Gram-positive and Gram-negative bacteria. |
| Wang et al. (2015) | Investigated the structure-activity relationship (SAR) of benzimidazole compounds, noting that specific substitutions enhance biological activity. |
Structure-Activity Relationship (SAR)
The biological activity of 2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is influenced by its structural components:
- Pyridine Ring : Contributes to the compound's interaction with biological targets.
- Trifluoromethoxy Group : Enhances lipophilicity and may improve membrane permeability.
- Benzimidazole Core : Central to its biological activity; modifications can lead to variations in potency.
ADME Properties
The Absorption, Distribution, Metabolism, and Excretion (ADME) profile is crucial for understanding the pharmacokinetics of this compound:
- Absorption : The presence of polar functional groups suggests good absorption potential.
- Distribution : The lipophilic nature due to trifluoromethoxy enhances distribution in lipid-rich tissues.
- Metabolism : Likely metabolized via cytochrome P450 enzymes; further studies are needed to elucidate specific pathways.
- Excretion : Expected to be primarily renal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
